

CRT0066854 solubility and preparation for experiments

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Compound of Interest

Compound Name: CRT0066854

Cat. No.: B3027924

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Application Notes and Protocols for CRT0066854

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 is a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKC ι (Protein Kinase C iota) and PKC ζ (Protein Kinase C zeta), with IC₅₀ values of 132 nM and 639 nM, respectively. It also demonstrates inhibitory activity against Rho-associated kinase II (ROCK2) with an IC₅₀ of 620 nM. **CRT0066854** has been utilized in a variety of in vitro studies to investigate cellular processes such as proliferation, colony formation, and morphogenesis. These application notes provide detailed information on the solubility, preparation, and experimental protocols for the effective use of **CRT0066854** in research settings.

Physicochemical Properties and Solubility

Proper dissolution and handling of **CRT0066854** are critical for obtaining reliable and reproducible experimental results. The solubility of **CRT0066854** can vary depending on its form (free base or hydrochloride salt) and the solvent used.

Table 1: Solubility of **CRT0066854**

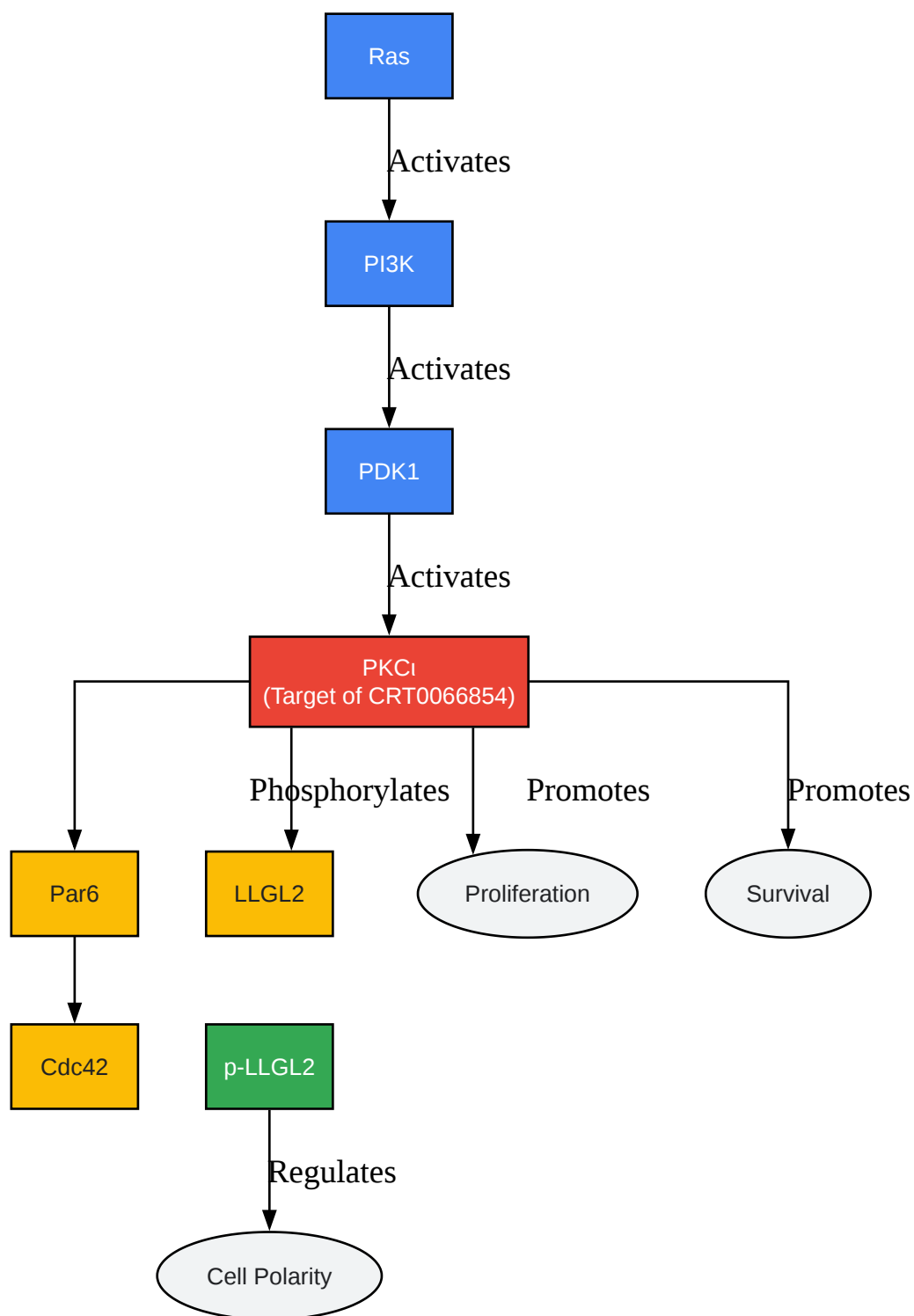
Form	Solvent	Solubility	Source
CRT0066854 (Free Base)	DMSO	30 mg/mL	[1]
CRT0066854 (Free Base)	DMSO (with ultrasonic)	50 mg/mL	
CRT0066854 hydrochloride	Water	48.85 mg/mL (100 mM)	
CRT0066854 hydrochloride	DMSO	48.85 mg/mL (100 mM)	

Storage and Stability:

CRT0066854 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[\[1\]](#) Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[\[2\]](#)

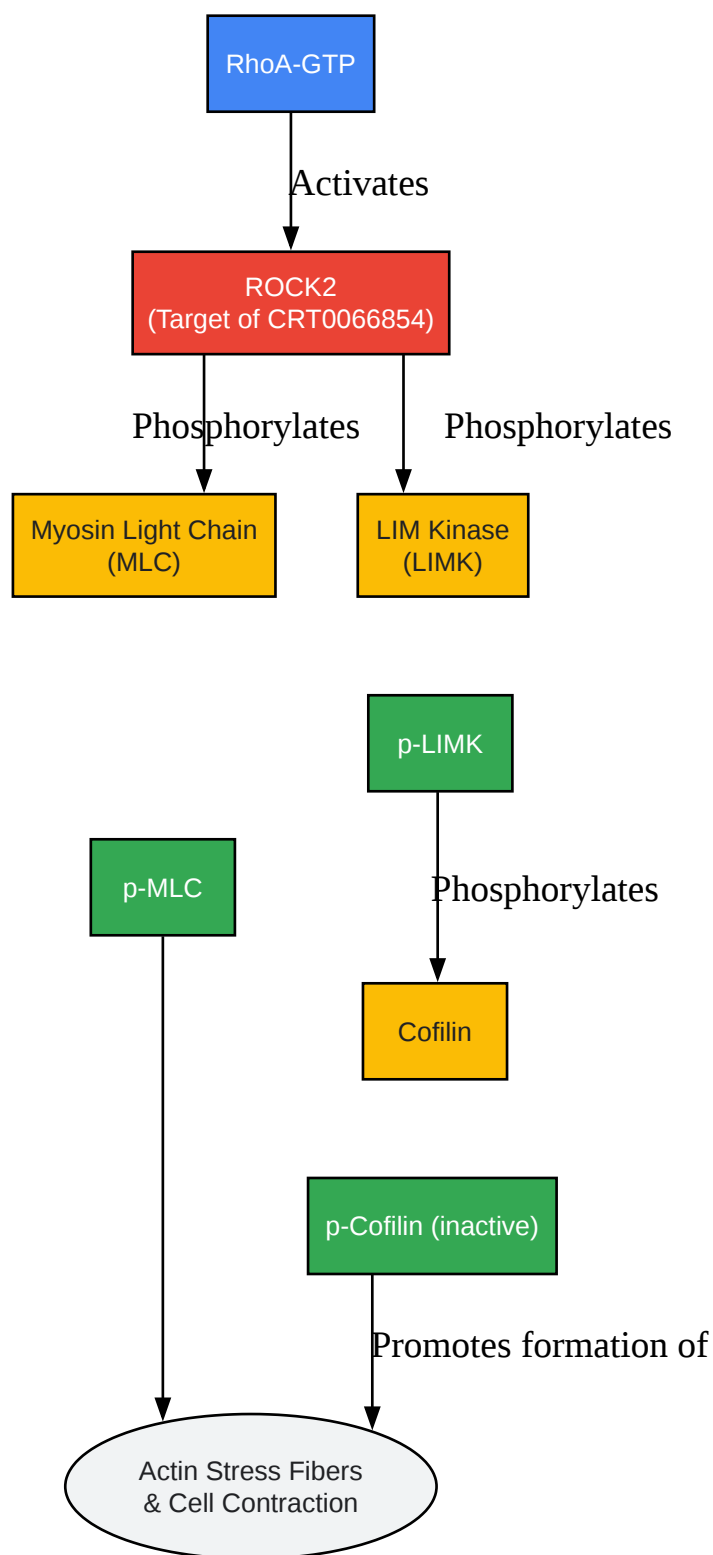
Signaling Pathways

CRT0066854 primarily targets the PKC α and ROCK2 signaling pathways, which are implicated in various cellular functions including cell polarity, proliferation, and migration.



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Caption: PKC α signaling pathway targeted by **CRT0066854**.



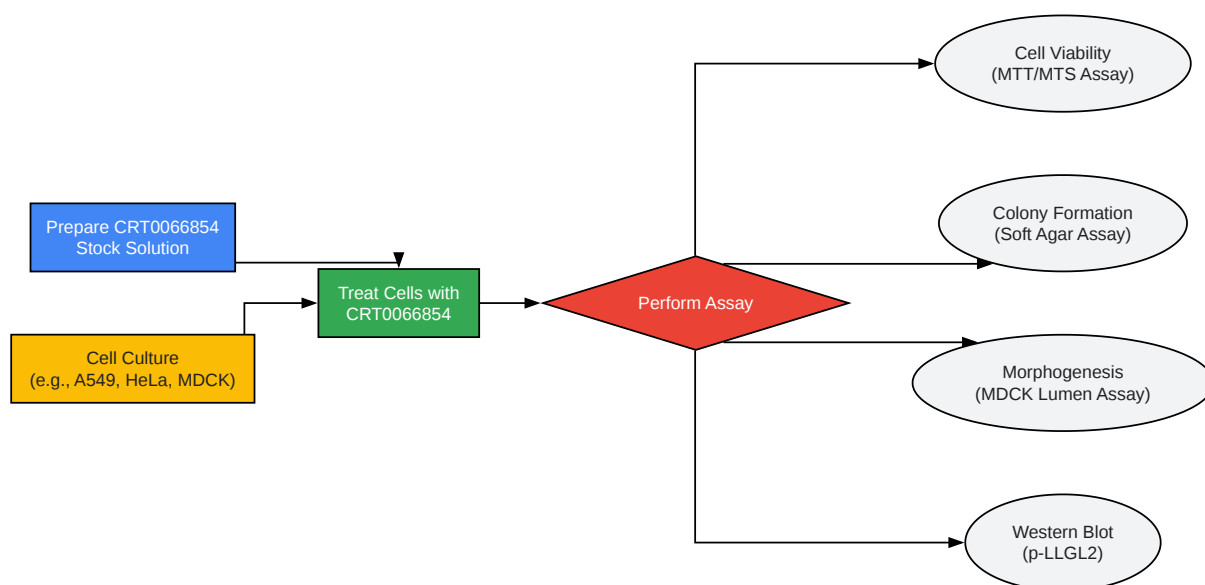
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Caption: ROCK2 signaling pathway also inhibited by **CRT0066854**.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using **CRT0066854**.

In Vitro Experimental Workflow



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Caption: General workflow for in vitro experiments with **CRT0066854**.

Preparation of **CRT0066854** Stock Solution

- For In Vitro Experiments:
 - To prepare a 10 mM stock solution of **CRT0066854** (free base, MW: 415.56 g/mol), weigh 4.16 mg of the compound and dissolve it in 1 mL of DMSO.

- To prepare a 10 mM stock solution of **CRT0066854** hydrochloride (MW: 488.48 g/mol), weigh 4.88 mg of the compound and dissolve it in 1 mL of DMSO or water.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- For In Vivo Experiments:
 - Due to the limited aqueous solubility of the free base, specific formulations are required for in vivo administration. A suggested formulation is as follows:
 - Prepare a 25 mg/mL stock solution in DMSO.
 - For a final formulation, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - To prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[2]
 - Always prepare fresh for each experiment.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for a 96-well plate format.

- Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Prepare serial dilutions of **CRT0066854** in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 48-72 hours.

- **MTT/MTS Addition:** Add 10-20 μL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- **Measurement:** If using MTT, add 100 μL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) and incubate overnight. If using MTS, the formazan product is soluble and the absorbance can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control.

Colony Formation Assay (Soft Agar)

This assay assesses anchorage-independent growth, a hallmark of transformation.

- **Base Agar Layer:** Prepare a 0.6% agar solution in complete growth medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
- **Cell Suspension:** Prepare a single-cell suspension of the desired cells (e.g., HeLa).
- **Top Agar Layer:** Mix the cell suspension with a 0.35% agar solution in complete growth medium to a final cell density of 5,000-10,000 cells/well.
- **Plating:** Carefully layer 1 mL of the cell-agar mixture on top of the solidified base layer.
- **Treatment:** After the top layer has solidified, add 1 mL of complete growth medium containing the desired concentration of **CRT0066854** or vehicle control.
- **Incubation:** Incubate the plates for 2-3 weeks, replacing the top medium with fresh medium containing the inhibitor every 2-3 days.
- **Staining and Counting:** After colonies have formed, stain them with 0.005% crystal violet for 1 hour. Wash the plates with PBS and count the number of colonies using a microscope.

3D Morphogenesis Assay (MDCK Lumen Formation)

This assay evaluates the ability of epithelial cells to form polarized, hollow structures.

- Coating: Coat the wells of a chamber slide or a 96-well plate with a thin layer of Matrigel™ and allow it to solidify at 37°C for 30 minutes.
- Cell Seeding: Resuspend single MDCK cells in complete growth medium containing 2% Matrigel™ at a density of 2,500 cells/mL.
- Plating: Add the cell suspension to the Matrigel™-coated wells.
- Treatment: Add **CRT0066854** or vehicle control to the medium at the desired concentration.
- Incubation: Incubate for 10-14 days, replacing the medium with fresh medium and inhibitor every 2-3 days.
- Analysis: Analyze lumen formation using phase-contrast or confocal microscopy after staining for polarity markers (e.g., phalloidin for F-actin and DAPI for nuclei).

Western Blot for Phospho-LLGL2

This protocol is for detecting the phosphorylation status of LLGL2, a substrate of PKC α .

- Cell Lysis: Treat cells with **CRT0066854** for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-LLGL2 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total LLGL2 as a loading control.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study (General Protocol)

This is a general guideline for a subcutaneous xenograft model. Specific parameters should be optimized for each cell line and animal model.

- Cell Preparation: Harvest cancer cells (e.g., A549) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of $5-10 \times 10^6$ cells per 100 μ L.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer **CRT0066854** via the appropriate route (e.g., oral gavage or intraperitoneal injection) based on the prepared formulation. The control group should receive the vehicle alone.
- Data Collection: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

Conclusion

CRT0066854 is a valuable tool for investigating the roles of atypical PKC and ROCK2 signaling in various cellular processes. The protocols provided in these application notes offer a comprehensive guide for the preparation and use of **CRT0066854** in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the generation of accurate and reproducible data.

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References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
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